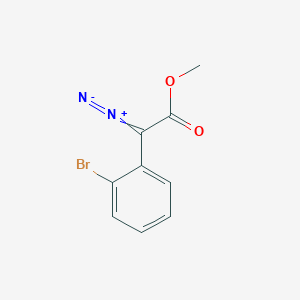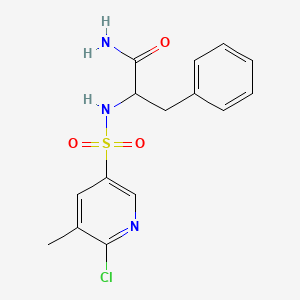
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-5-methylpyridine-3-sulfonamido” is a chemical compound with the molecular formula C6H7ClN2O2S . It seems to be used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of “6-Chloro-5-methylpyridine-3-sulfonamido” involves two stages . In the first stage, “6-chloro-5-methyl-pyridine-3-sulfonic acid amide” is reacted with sodium hydride in tetrahydrofuran at 0 - 20℃ for 0.5 hours. In the second stage, “2,4-dichlorobenzoyl chloride” is added to the reaction mixture and the reaction is carried out at 0 - 20℃ for 0.25 hours .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Assessment of Pyridine Derivatives
A study explored the synthesis of various pyridine derivatives, including sulfonamide derivatives, and assessed their potential anticancer activities. The compounds were created through reactions with different bi-functional reagents and active methylene reagents, resulting in a range of derivatives including sulfonamide, acetamide, and benzamide derivatives. These compounds were structurally confirmed through various spectroscopic analyses, indicating their potential for further biological evaluation (Mansour et al., 2021).
Insights into Pb(II) Coordination and Extraction
Research focused on the extraction of Pb(II) from water using disulfonamide ligands derived from o-phenylenediamine, in combination with 2,2'-bipyridine. The study provided structural insights into the coordination behavior of these compounds, showing effective extraction and complex formation capabilities. This showcases the potential of sulfonamide derivatives in environmental applications (Alvarado et al., 2005).
Antimicrobial Activity of Bisimidyl Sulfonamido Ketones
A study highlighted the design, synthesis, and evaluation of new compounds containing sulfonamido groups for antimicrobial activity. These compounds contained biologically active segments and demonstrated high biological activity against bacterial and fungal strains, emphasizing the medicinal potential of sulfonamide derivatives (Fadel & Al-Azzawi, 2021).
Analytical and Chemical Studies
Study on Non-enzymatic Glutathione Conjugation
Research was conducted on the non-enzymatic reaction of nitroso compounds with glutathione, revealing the formation of new binding forms like N-hydroxy-sulfonamide. This study suggests a potential detoxification pathway for toxic compounds, highlighting the role of sulfonamide derivatives in biological detoxification processes (Umemoto et al., 1988).
Chlorination and Oxidation of Sulfonamides by Free Chlorine
This study examined the reaction of sulfonamides with free chlorine, aiming to understand the transformation of these compounds in wastewater and surface water. The research is significant for environmental management, indicating the reactivity and behavior of sulfonamide derivatives in water treatment scenarios (Gaffney et al., 2016).
Safety and Hazards
The safety information for “6-Chloro-5-methylpyridine-3-sulfonamido” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-10-7-12(9-18-14(10)16)23(21,22)19-13(15(17)20)8-11-5-3-2-4-6-11/h2-7,9,13,19H,8H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXMTVOKXACSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

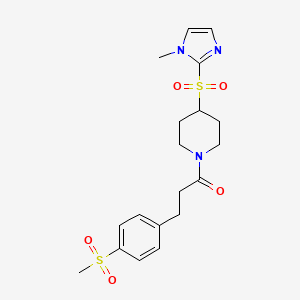
![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)
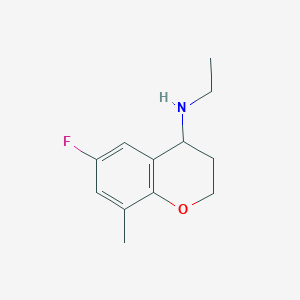

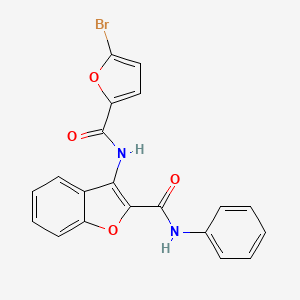
![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)
![Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2982461.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/no-structure.png)
![2-Chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetamide](/img/structure/B2982466.png)
